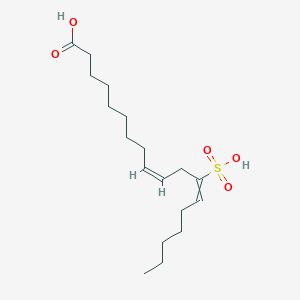
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- is a sulfonated fatty acid derivative. It is a modified form of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in various vegetable oils. The sulfonation at the 12th position introduces a sulfonic acid group, making it more hydrophilic compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- typically involves the sulfonation of linoleic acid. This can be achieved through the reaction of linoleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- can be achieved through continuous flow reactors where linoleic acid is continuously fed into a reactor containing the sulfonating agent. This method ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
- Various sulfonate esters or amides from substitution reactions.
Epoxides: and from oxidation.
Sulfides: or from reduction.
Applications De Recherche Scientifique
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions due to its amphiphilic nature.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- involves its interaction with cell membranes and proteins. The sulfonic acid group enhances its solubility in aqueous environments, allowing it to interact with membrane lipids and proteins more effectively. This interaction can modulate membrane fluidity and influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic acid: The parent compound, lacking the sulfonic acid group.
9,12-Octadecadienoic acid: Another derivative with different functional groups.
Sulfonated fatty acids: A broader class of compounds with similar sulfonic acid modifications.
Uniqueness
The presence of the sulfonic acid group at the 12th position makes 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- more hydrophilic and reactive compared to its parent compound, linoleic acid. This unique modification enhances its solubility and reactivity, making it valuable in various applications where traditional fatty acids may not be suitable.
Propriétés
Numéro CAS |
68201-84-3 |
|---|---|
Formule moléculaire |
C18H32O5S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(9Z)-12-sulfooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O5S/c1-2-3-4-11-14-17(24(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-,17-14? |
Clé InChI |
BLYFBIUJESJYLP-VOBDGNOHSA-N |
SMILES isomérique |
CCCCCC=C(C/C=C\CCCCCCCC(=O)O)S(=O)(=O)O |
SMILES canonique |
CCCCCC=C(CC=CCCCCCCCC(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















